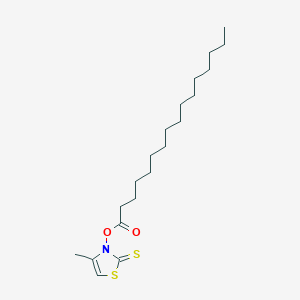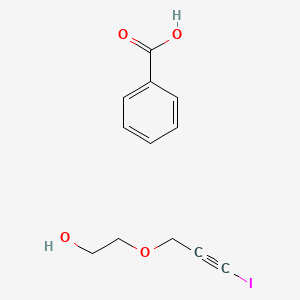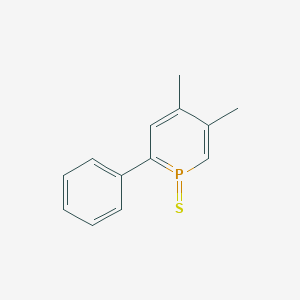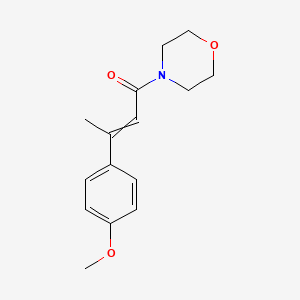![molecular formula C7H4N2OSSe B14373910 2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-67-0](/img/structure/B14373910.png)
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains both sulfur and selenium atoms within its structure
Méthodes De Préparation
The synthesis of 2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of N-phenyl-C-aryl imines with thionicotinic acid, mediated by T3P (propylphosphonic anhydride) at room temperature . This method is operationally simple and does not require specialized equipment or anhydrous solvents.
Analyse Des Réactions Chimiques
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or selenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur and selenium atoms in the compound can form strong bonds with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleophilic sites on proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one can be compared with other similar compounds such as:
Propriétés
Numéro CAS |
89914-67-0 |
|---|---|
Formule moléculaire |
C7H4N2OSSe |
Poids moléculaire |
243.16 g/mol |
Nom IUPAC |
2-sulfanylidenepyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C7H4N2OSSe/c10-5-4-2-1-3-8-6(4)12-7(11)9-5/h1-3H,(H,9,10,11) |
Clé InChI |
CMJZCICVVZYWFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)[Se]C(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)


![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)

![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)




methanone](/img/structure/B14373885.png)

